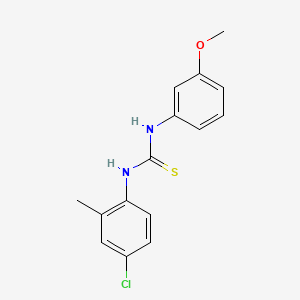
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 antagonists. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is found in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
A-836,339 is a selective antagonist of the CB1 receptor, which is found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. A-836,339 binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that activate the receptor. By blocking the CB1 receptor, A-836,339 can modulate the activity of various neurotransmitters and modulate physiological processes.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic pain. The compound has also been shown to reduce anxiety and improve mood in animal models of anxiety and depression. Additionally, A-836,339 has been shown to reduce food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
A-836,339 has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, the compound has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, one limitation of A-836,339 is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of A-836,339. One potential application is in the treatment of addiction, as the compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, A-836,339 may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future studies may also investigate the effects of A-836,339 on other physiological processes, such as memory and learning. Overall, the study of A-836,339 has the potential to lead to the development of novel therapeutics for a variety of diseases.
Synthesemethoden
The synthesis of A-836,339 involves a multistep process. The starting material is 3-acetylphenol, which is first converted to 3-acetylphenyl isocyanate. This intermediate is then reacted with 5-tert-butyl-2-methyl-3-furoic acid to form the final product, A-836,339. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)13-7-6-8-14(9-13)19-17(21)15-10-16(18(3,4)5)22-12(15)2/h6-10H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGKSLWVCYQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
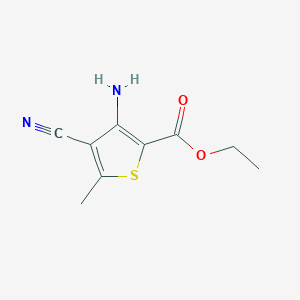

![N-[4-(4-morpholinylmethyl)phenyl]-2-nitrobenzamide](/img/structure/B5800836.png)
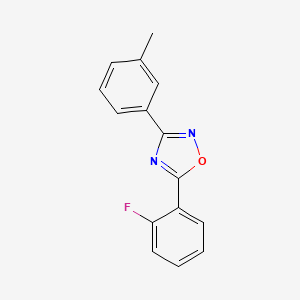

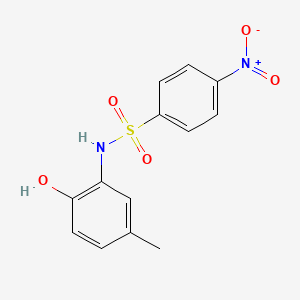
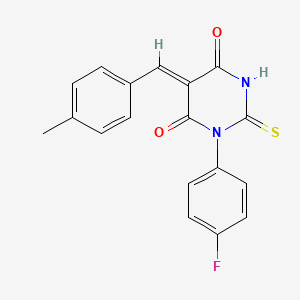
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)
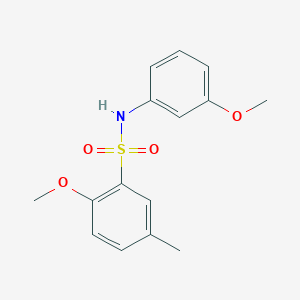
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
